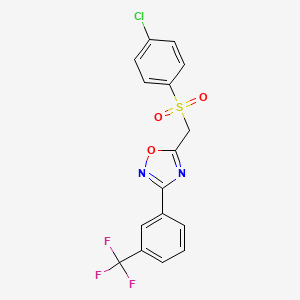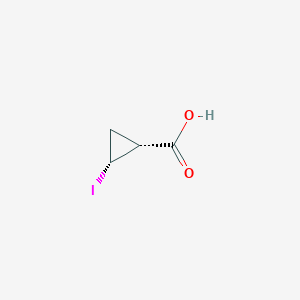
(3-(quinolin-2-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-(quinolin-2-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone” is a complex organic compound. It contains a quinoline moiety, which is a nitrogen-containing bicyclic compound . The quinoline nucleus is present in numerous biological compounds . The compound also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . Additionally, it has a tetrahydro-2H-pyran-4-yl moiety, which is a six-membered ring compound containing five carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps and various types of chemical reactions. For instance, a catalyst-free synthesis method has been reported for the synthesis of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates, which could potentially be adapted for the synthesis of this compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. For example, quinoline derivatives are known to undergo a variety of reactions, including reactions with hetaryl ureas and alcohols .Applications De Recherche Scientifique
Electronic and Spectroscopic Properties
Research by Al-Ansari (2016) delved into the electronic absorption, excitation, and fluorescence properties of quinoline derivatives. The study indicated dual fluorescence in various solvents due to populated singlet excited states, revealing insights into the molecular behavior of such compounds in different environments. This understanding aids in the development of fluorescent probes and materials science applications (Al-Ansari, 2016).
Synthesis and Cytotoxicity
Another significant application is in the realm of synthetic chemistry and drug discovery. Bonacorso et al. (2016) reported on the synthesis of novel trifluoromethyl-substituted methanones starting from isatin and alkyl(aryl/heteroaryl) ketones. This work contributes to the broader understanding of synthesizing quinoline derivatives and evaluating their biological activities, particularly their cytotoxic effects in human leukocytes (Bonacorso et al., 2016).
Pharmacological Profile
Lavreysen et al. (2004) investigated a compound with a quinoline moiety for its selective antagonistic activity on mGlu1 receptors, showcasing the potential of quinoline derivatives in developing therapeutics targeting neurological disorders. This highlights the significance of understanding the pharmacological profiles of such compounds (Lavreysen et al., 2004).
Multicomponent Reactions
Chebanov et al. (2008) explored the chemo- and regioselectivities in multicomponent reactions involving quinoline derivatives. Such studies are crucial for the development of efficient synthetic routes to complex molecules, potentially useful in drug development and material science (Chebanov et al., 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
oxan-4-yl-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-19(15-8-11-23-12-9-15)21-10-7-16(13-21)24-18-6-5-14-3-1-2-4-17(14)20-18/h1-6,15-16H,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFFUPIWHAFQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(quinolin-2-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide;hydrochloride](/img/structure/B2644471.png)
![(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-methyl-6,7-dihydroindazol-4-one](/img/structure/B2644472.png)
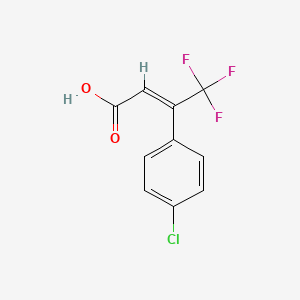

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride](/img/no-structure.png)
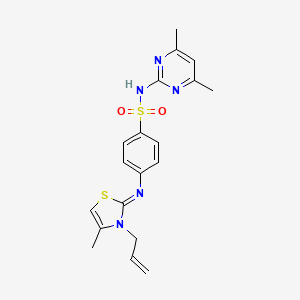

![2-(4-(ethylsulfonyl)phenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2644483.png)
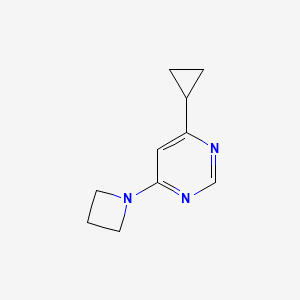
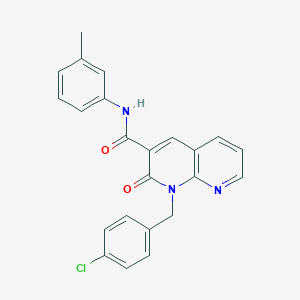
![3-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2644488.png)
